molecular formula C11H10N4O3 B8735089 8,9-Dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 42398-96-9

8,9-Dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

Cat. No.: B8735089
CAS No.: 42398-96-9
M. Wt: 246.22 g/mol
InChI Key: YOFAJQORIZNDEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,9-Dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a heterocyclic compound that belongs to the triazoloquinazoline family. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety. The presence of methoxy groups at positions 8 and 9 adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-Dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one typically involves the cyclization of appropriate precursors. One common method is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach involves the use of environmentally friendly oxidizers like phenyliodine(III) bis(trifluoroacetate) (PIFA) or iodine/potassium iodide (I2/KI) .

Industrial Production Methods

Industrial production of this compound may involve the use of heterogeneous catalysts supported on magnetic nanoparticles. For example, Schiff base zinc(II) complexes supported on magnetite nanoparticles have been used to catalyze the synthesis of triazoloquinazoline derivatives under mild conditions . This method offers advantages such as ease of catalyst recovery and reuse.

Chemical Reactions Analysis

Types of Reactions

8,9-Dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce a variety of functional groups at the methoxy positions.

Mechanism of Action

The mechanism of action of 8,9-Dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of the PCAF bromodomain, which plays a role in the regulation of gene expression . The compound binds to the active site of PCAF, thereby inhibiting its activity and exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,9-Dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is unique due to its specific substitution pattern and its potential as a bioactive molecule with applications in cancer therapy. Its ability to inhibit the PCAF bromodomain sets it apart from other similar compounds .

Properties

CAS No.

42398-96-9

Molecular Formula

C11H10N4O3

Molecular Weight

246.22 g/mol

IUPAC Name

8,9-dimethoxy-6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one

InChI

InChI=1S/C11H10N4O3/c1-17-8-3-6-7(4-9(8)18-2)14-11(16)15-10(6)12-5-13-15/h3-5H,1-2H3,(H,14,16)

InChI Key

YOFAJQORIZNDEC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC=NN3C(=O)N2)OC

Origin of Product

United States

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